Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)-
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Overview
Description
Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)- is a complex organic compound with the molecular formula C11H22N2O2 . This compound features a bicyclic structure, which is a common motif in many biologically active molecules. The presence of both hydroxyl and aminomethyl groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)- can be achieved through multiple synthetic routes. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile . This reaction typically requires high-pressure conditions to improve the yield of the desired adduct .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and selectivity of the reaction. The use of organometallic catalysts can facilitate the formation of the bicyclic structure while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated bicyclic compounds .
Scientific Research Applications
Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)- exerts its effects involves its interaction with various molecular targets. The hydroxyl and aminomethyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function . The bicyclic structure also allows for unique spatial arrangements that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a precursor to other complex molecules.
Uniqueness
Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)- is unique due to the presence of both hydroxyl and aminomethyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61206-13-1 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
6,8-bis(aminomethyl)bicyclo[3.2.2]nonane-6,8-diol |
InChI |
InChI=1S/C11H22N2O2/c12-6-10(14)5-9-3-1-2-8(10)4-11(9,15)7-13/h8-9,14-15H,1-7,12-13H2 |
InChI Key |
PFPBQMGPSUZLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C(C1)CC2(CN)O)(CN)O |
Origin of Product |
United States |
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